1-(Piperidin-4-yl)-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-4-ylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-12-10(3-1)9-14-15(12)11-5-7-13-8-6-11/h1-4,9,11,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEODUXMQHQNEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629815 | |
| Record name | 1-(Piperidin-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170438-69-4 | |
| Record name | 1-(Piperidin-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Piperidin 4 Yl 1h Indazole
Retrosynthetic Analysis of 1-(Piperidin-4-yl)-1H-indazole
A retrosynthetic analysis of this compound logically disconnects the molecule at the nitrogen-nitrogen bond of the indazole and the nitrogen-carbon bond linking the two rings. This approach simplifies the target structure into two primary building blocks: a substituted 2-aminobenzaldehyde (B1207257) or a related derivative for the indazole moiety, and a suitably protected 4-substituted piperidine (B6355638) for the second component. The key challenge lies in the regioselective formation of the N1-substituted indazole.
Established Synthetic Routes for this compound and its Precursors
The synthesis of this compound is typically achieved through a multi-step process that begins with the independent synthesis of the indazole and piperidine moieties, followed by their coupling.
Synthesis of the 1H-Indazole Moiety
The construction of the 1H-indazole core can be accomplished through several established methods:
Jacobson Indazole Synthesis : This classic method involves the cyclization of N-nitroso-o-toluidines. For instance, heating N-nitrosobenzo-o-toluidine in benzene (B151609) can produce indazole. google.com A more convenient variation uses N-acetyl-o-toluidide, which is nitrosated and then cyclized. orgsyn.org
Davis-Beirut Reaction : This reaction offers a versatile route to 2H-indazoles through the N-N bond-forming heterocyclization of N-substituted 2-nitrobenzylamines under basic conditions. wikipedia.orgucdavis.edu While it primarily yields 2H-indazoles, these can sometimes be converted to 1H-indazoles. wikipedia.org The reaction is advantageous due to its use of inexpensive starting materials. wikipedia.orgacs.orgnih.gov
From o-Nitro-ketoximes : The reductive cyclization of ortho-nitro-ketoximes using carbon monoxide and an iron catalyst can also yield 1H-indazoles. semanticscholar.org
From Hydrazones : The reaction of arynes with N-tosylhydrazones or N-aryl/alkylhydrazones provides a pathway to 3-substituted indazoles through a 1,3-dipolar cycloaddition. organic-chemistry.org Another approach involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization. organic-chemistry.org
Metal-Free Synthesis : A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives offers a mild and operationally simple route to indazoles with broad functional group tolerance. organic-chemistry.org
Synthesis of the Piperidin-4-yl Moiety
The piperidine component is typically prepared from piperidine-4-carboxylic acid or 4-piperidone (B1582916). A crucial step is the protection of the piperidine nitrogen to prevent side reactions during the subsequent coupling step. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group.
The synthesis of N-Boc-4-hydroxypiperidine can be achieved by reacting 4-piperidone hydrochloride hydrate (B1144303) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.comscispace.com Alternatively, N-(tert-Butoxycarbonyl)-4-piperidone can be synthesized from 4-piperidone monohydrate hydrochloride and Boc₂O in methanol (B129727) with triethylamine (B128534) and a catalytic amount of DMAP. chemicalbook.com
Coupling Strategies for Indazole and Piperidine Rings
The final and critical step in the synthesis is the formation of the bond between the indazole nitrogen and the piperidine ring. This is typically an N-arylation reaction.
Ullmann Condensation : This is a classic copper-catalyzed reaction for forming carbon-nitrogen bonds. It can be used to couple indazole with a suitable piperidine derivative. vulcanchem.comnih.gov Recent developments have led to milder and more efficient Ullmann-type reactions, even in aqueous media. nih.gov
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for N-arylation. mdpi.comnih.gov It offers high yields and good functional group tolerance. For the synthesis of this compound, this method can directly install the piperidine group onto the indazole nitrogen. The choice of palladium catalyst and ligand, such as Xantphos, is crucial for the reaction's success.
Table 1: Comparison of Coupling Strategies
| Reaction | Catalyst System | Key Features | Typical Yields |
|---|---|---|---|
| Ullmann Condensation | Copper (e.g., CuI) with a ligand (e.g., L-proline) | Classic method, often requires high temperatures, but newer systems are milder. vulcanchem.comrsc.org | Moderate to good nih.gov |
| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) with a phosphine (B1218219) ligand (e.g., Xantphos) | High functional group tolerance, generally milder conditions, high yields. researchgate.net | 70-75% |
Advanced Synthetic Approaches and Innovations
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of indazole derivatives.
Catalytic Reactions in the Synthesis of Indazole Derivatives
Catalysis plays a pivotal role in modern organic synthesis, and the preparation of indazoles is no exception.
Palladium-Catalyzed Reactions : Besides the Buchwald-Hartwig amination for coupling, palladium catalysts are used in various other steps. For example, the Suzuki-Miyaura coupling can be used to link an indazole boron ester to a piperidinyl halide, often with high yields. Palladium-catalyzed methods for the synthesis of the indazole ring itself from hydrazones have also been developed, although they can sometimes require high catalyst loading. google.com
Copper-Catalyzed Reactions : Copper catalysis is not limited to the Ullmann reaction. Copper catalysts are employed in the synthesis of substituted indazoles from 2-chloroarenes at low catalyst loadings. rsc.org They are also used in the cyclization of o-haloanilines with nitriles to form the indazole precursor. vulcanchem.com Tandem copper-catalyzed N-arylation-cyclization strategies provide efficient one-pot routes to various N-heterocycles, including indazoles. bohrium.com
Metal-Free Catalysis : To avoid the cost and potential toxicity of metal catalysts, metal-free approaches are gaining traction. For instance, a DBU-catalyzed aza-Michael reaction of indazole with enones provides N1-substituted 1H-indazoles with high regioselectivity and yields. researchgate.net
Table 2: Examples of Catalytic Systems in Indazole Synthesis
| Reaction Type | Catalyst System | Substrates | Product |
|---|---|---|---|
| Intramolecular C-N bond formation | 0.5 mol% CuI, 20 mol% L-proline | 2-chloro-benzoic acid-N'-aryl/alkyl-hydrazides | 1-substituted indazol-3-ones rsc.org |
| Aza-Michael Addition | DBU | Indazole and enones | N1-substituted 1H-indazoles researchgate.net |
| N-arylation | Pd₂(dba)₃, Xantphos | Indazole and protected piperidine | This compound |
Metal-Free Catalysis in Indazole Synthesis
The construction of the indazole core can be achieved through methods that avoid the use of transition metals, aligning with the principles of green chemistry. bohrium.comresearchgate.net These approaches often rely on intramolecular cyclization reactions.
One notable metal-free method involves the reaction of 2-aminophenones with hydroxylamine derivatives. organic-chemistry.org This operationally simple, one-pot synthesis proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, providing good yields of the indazole products. organic-chemistry.org Another strategy is the iodine-mediated aryl C-H amination of hydrazones, which offers a metal-free pathway to 1H-indazoles. mdpi.com Additionally, electrochemical methods have emerged for the synthesis of 1H-indazoles, which proceed without the need for metal catalysts or external oxidants. frontiersin.org These reactions often involve the intramolecular cyclization of suitable precursors, with functional groups like cyano and ester being well-tolerated. frontiersin.org
Transition-metal-free catalytic systems, such as those employing a diamine and potassium carbonate, have been developed for the synthesis of indazoles from (Z)-2-bromoacetophenone tosylhydrazones at room temperature, resulting in excellent yields. wiley.com
Ultrasound Irradiation in Indole (B1671886)/Indazole Synthesis
Ultrasound-assisted synthesis has been recognized as an efficient and environmentally friendly method for preparing various heterocyclic compounds, including indoles and indazoles. thieme-connect.comnih.gov This technique often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. mdpi.comresearchgate.net
For instance, ultrasound irradiation has been successfully employed in the synthesis of indole derivatives containing 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) moieties. ijpsr.info In the context of indazole synthesis, ultrasound has been used to promote the condensation reaction between substituted 2-hydroxy benzaldehydes or acetophenones and hydrazine (B178648) hydrate or phenyl hydrazine, using heteropoly acids as reusable and cost-effective catalysts. researchgate.net This method has been shown to improve product yields significantly. researchgate.net The use of ultrasound in conjunction with aqueous media further enhances the green credentials of these synthetic protocols. thieme-connect.com
The application of ultrasound can be particularly advantageous in multicomponent reactions, providing a powerful tool for the synthesis of structurally diverse molecules in a one-pot fashion. nih.gov
Chemical Transformations and Derivatization Strategies of this compound
The this compound scaffold serves as a versatile building block for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Derivatization can occur at several positions, primarily on the piperidine nitrogen and the indazole ring.
Functionalization of the Piperidine Nitrogen
The secondary amine of the piperidine ring is a key site for functionalization. It readily undergoes N-alkylation and N-acylation reactions.
N-Alkylation: This can be achieved by reacting this compound with various alkyl halides in the presence of a base. For example, alkylation with alkyl halides and sodium hydride in DMF can yield N-alkylated piperidine derivatives.
N-Acylation: Acylation of the piperidine nitrogen can be accomplished using acyl chlorides or acid anhydrides. organic-chemistry.org For instance, reaction with acetyl chloride in the presence of triethylamine in DCM is a common method. This modification can enhance metabolic stability.
The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is crucial to ensure regioselective functionalization of the piperidine nitrogen, particularly when other reactive sites are present in the molecule. vulcanchem.com
Substitutions on the Indazole Ring
The indazole ring itself can be functionalized to introduce a variety of substituents, which can significantly impact the biological properties of the molecule.
Oxidation: The indazole ring can undergo oxidation to introduce carbonyl groups, for example, at the C-3 position using reagents like chromium trioxide in sulfuric acid.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for introducing aryl, heteroaryl, or amino groups onto the indazole core. For instance, a Suzuki-Miyaura reaction can be used to couple a boronic acid derivative to a halogenated indazole.
C-H Functionalization: Direct C-H functionalization of the indazole ring represents an atom-economical approach to introduce new substituents. Metal-free methods for C-3 alkoxycarbonylation of 2H-indazoles using alkylcarbazates have been developed. bohrium.com
Modifications for Enhanced Biological Activity
Derivatization of this compound is often aimed at improving its biological activity, selectivity, and pharmacokinetic properties.
Anticancer Activity: Modifications of the piperidine and indazole moieties have been explored to enhance anticancer properties. For example, derivatives of this compound have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in cancer therapy.
Kinase Inhibition: The indazole scaffold is a common feature in kinase inhibitors. Substitutions on both the indazole and piperidine rings can be optimized to achieve potent and selective inhibition of specific kinases, such as pan-Pim kinases and Fibroblast growth factor receptors (FGFRs). nih.gov
Other Therapeutic Areas: Derivatives have also been explored for their potential in treating other conditions. For example, modifications leading to ROCK-II inhibitors have been identified, with some analogs showing IC50 values in the nanomolar range. Additionally, certain indole analogs have demonstrated anti-parasitic activity against Plasmodium falciparum. ijpsr.com
The following table summarizes some modifications and their reported effects:
| Modification | Position | Resulting Compound Type | Reported Biological Effect |
| N-Alkylation | Piperidine Nitrogen | N-Alkyl-1-(piperidin-4-yl)-1H-indazole | Altered physicochemical properties |
| N-Acylation | Piperidine Nitrogen | N-Acyl-1-(piperidin-4-yl)-1H-indazole | Improved metabolic stability |
| Substitution | Indazole C3-position | 3-Substituted-1-(piperidin-4-yl)-1H-indazole | Potent IDO1 enzyme inhibition nih.gov |
| Fluorination | Indazole Ring | Fluoro-1-(piperidin-4-yl)-1H-indazole | Enhanced metabolic stability and membrane permeability |
Analytical Characterization Techniques in Synthetic Studies
The structural confirmation and purity assessment of this compound and its derivatives are crucial steps in their synthesis and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR helps to identify the protons on the indazole and piperidine rings, with typical chemical shifts for piperidinyl protons appearing between δ 2.5–3.5 ppm and indazole aromatic protons resonating at δ 7.0–8.5 ppm. ¹³C NMR provides information about the carbon skeleton. mdpi.comjmchemsci.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to confirm the molecular weight and elemental composition of the synthesized compounds. Fragmentation patterns can provide further structural insights. researchgate.net
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compounds and for monitoring the progress of reactions. It is often used with a UV detector.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for real-time monitoring of chemical reactions.
Other Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. mdpi.com
Elemental Analysis (CHN): This technique validates the stoichiometric purity of a compound by determining the percentage composition of carbon, hydrogen, and nitrogen.
X-ray Crystallography: For crystalline compounds, X-ray crystallography can provide unambiguous determination of the three-dimensional molecular structure, including stereochemistry.
The following table provides an overview of the analytical techniques and their applications:
| Analytical Technique | Application |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and verification of ring connectivity |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation analysis |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring |
| Thin-Layer Chromatography (TLC) | Real-time reaction monitoring |
| Infrared (IR) Spectroscopy | Functional group identification mdpi.com |
| Elemental Analysis (CHN) | Stoichiometric purity validation |
| X-ray Crystallography | Determination of 3D molecular structure |
Spectroscopic Methods (NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules. For this compound, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
For instance, in similar indazole derivatives, the proton on the indazole ring (C3-H) often appears as a singlet in the aromatic region of the ¹H NMR spectrum. The protons of the piperidine ring would exhibit characteristic multiplets in the aliphatic region. The chemical shifts of the methyl protons on a 1-methyl-indazole are observed around 4.19 ppm, whereas in a 2-methyl-indazole, they appear around 0.1-0.2 ppm different. jmchemsci.com
In ¹³C NMR spectra of indazole derivatives, the carbon atoms of the indazole ring typically resonate between 108 and 145 ppm. jmchemsci.commdpi.com The piperidine carbons would appear in the upfield region of the spectrum. The position of substitution on the indazole ring significantly influences the chemical shifts; for example, the ¹³C signal for a 1H-tautomer appears at 132-133 ppm, while a 2H-tautomer is observed at 123-124 ppm. jmchemsci.com
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an indazole derivative typically shows characteristic absorption bands. For example, a 3-(Pyridin-4-yl)-1H-indazole exhibits a strong N-H stretching band around 3430 cm⁻¹, aromatic C-H stretching near 3032 cm⁻¹, and C=C stretching vibrations for the aromatic ring in the 1491-1584 cm⁻¹ region. mdpi.com The C=N stretching of the indazole ring is typically observed around 1373 cm⁻¹. mdpi.com For this compound, one would expect to see C-H stretching vibrations for the piperidine ring's CH₂ groups as well.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-(Pyridin-4-yl)-1H-indazole, the mass spectrum shows a molecular ion peak (M+H)⁺ at m/z 196.26. mdpi.com Similarly, for this compound, the expected molecular ion peak would correspond to its molecular weight plus a proton.
Table 1: Spectroscopic Data for Related Indazole Derivatives
| Compound | Spectroscopic Method | Key Signals |
|---|---|---|
| 3-(Pyridin-4-yl)-1H-indazole | IR (KBr, cm⁻¹) | 3430 (N-H), 3032 (Ar C-H), 1584, 1549, 1491 (Ar C=C), 1373 (C=N) mdpi.com |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.73–7.62 (m, 4H, Ar-H), 7.62 (d, J = 8 Hz, 2H, Ar-H); 7.45 (d, J = 9 Hz, 2H, Ar-H) mdpi.com | |
| ¹³C NMR (125 MHz, CDCl₃) | δ 148.8, 143.6, 138.5, 130.1, 128.8, 126.2, 124.4, 122.1, 121.7, 112.3 mdpi.com | |
| MS (ESI) | m/z 196.26 (M+H)⁺ mdpi.com | |
| 1-Methyl-3-(pyridin-4-yl)-1H-indazole | IR (KBr, cm⁻¹) | 3052 (Ar C-H), 2925 (C-H), 1612, 1508, 1459 (Ar C=C), 1390 (C=N) mdpi.com |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.71 (d, 2H, J = 8.5 Hz, ArH), 8.06 (d, 1H, J = 8.0 Hz, ArH), 7.92 (d, 2H, J = 7.5 Hz, Ar-H), 7.42 (d, J = 7.0 Hz, 2H, ArH); 7.26 (m, 1H, ArH), 4.19 (s, 3H, CH₃) mdpi.com | |
| ¹³C NMR (75 MHz, CDCl₃) | δ 166.1, 160.7, 145.7, 135.2, 132.2, 128.7, 128.6, 128.1, 127.9, 126.5, 36.4 mdpi.com | |
| MS (ESI) | m/z 210.41 (M+H)⁺ mdpi.com |
Chromatographic Purity Assessment
Chromatographic methods are essential for determining the purity of a chemical compound by separating it from any impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
The purity of various indazole derivatives has been successfully assessed using HPLC. For example, the purity of N-(6-(4-cyanophenyl)-1H-indazol-3-yl)-4-(4-ethylpiperazin-1-yl)benzamide was determined to be 96.9% by HPLC analysis using a methanol-water (80:20) mobile phase. semanticscholar.org Similarly, other related compounds have shown purities greater than 95% under similar HPLC conditions. semanticscholar.orgnih.gov For large-scale synthesis, preparative HPLC with a water-acetonitrile-TFA gradient has been employed to achieve purities greater than 99%.
The purity of compounds is often further confirmed by checking for the absence of starting materials and byproducts using techniques like Thin Layer Chromatography (TLC), where spots can be visualized using iodine vapors. ijpsonline.com
Pharmacological Profile and Biological Activities of 1 Piperidin 4 Yl 1h Indazole Analogs
Anticancer Activity
The 1-(Piperidin-4-yl)-1H-indazole core structure has served as a valuable template for the development of potent anticancer agents. researchgate.net Various derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. researchgate.net For instance, certain indazole derivatives have shown moderate to excellent activity against cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). researchgate.netmdpi.com
One study highlighted a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines that exhibited excellent anticancer potency in H1975 non-small-cell lung cancer cells, with IC50 values ranging from 2.29 to 22.89 μM. researchgate.net Notably, a specific analog, compound 6e, was found to be four times more potent than the established drug gefitinib (B1684475) in this cell line. researchgate.net Another study reported that this compound hydrochloride showed significant cytotoxic effects against human breast cancer cells with an IC50 value of 18 µM.
Anticancer Activity of this compound Analogs
| Compound/Analog Series | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Indazolyl-substituted piperidin-4-yl-aminopyrimidines (e.g., 6e) | H1975 (Non-small-cell lung) | 2.29 - 22.89 µM | researchgate.net |
| This compound hydrochloride | Human Breast Cancer Cells | 18 µM | |
| Indazole derivatives (3c, 3g, 3i) | HCT-116 (Colon) | Potent Activity | mdpi.com |
| Indazole derivatives (3c, 3g, 3i) | MDA-MB-231 (Breast) | Less Potent vs HCT-116 | mdpi.com |
A primary mechanism behind the anticancer effects of this compound analogs is their ability to inhibit various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. chim.itresearchgate.net
Tyrosine Kinases : Pazopanib and Axitinib, which contain an indazole skeleton, are tyrosine kinase inhibitors approved for treating renal cell carcinoma. researchgate.netnih.gov Analogs have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR-2), a key tyrosine kinase in angiogenesis. nih.gov For example, indazole–pyrimidine-based derivatives have shown significant VEGFR-2 inhibition, with sulfonamide-containing compounds exhibiting IC50 values as low as 34.5 nM, comparable to pazopanib. nih.gov
ROCK-II : Analogs of 1-(4-(1H-indazol-5-ylamino)piperidin-1-yl) have been designed as inhibitors of Rho-associated protein kinase (ROCK-II), a target for diseases including cancer. nih.gov Specific derivatives demonstrated potent inhibition, with IC50 values in the nanomolar range; for instance, compound SR-1459 has an IC50 of 13 nM against ROCK-II. nih.gov
Pim Kinases : Indazole derivatives have been optimized as pan-Pim kinase inhibitors. researchgate.netmdpi.com A spirocyclopropyl analogue (S-60e) showed remarkable activity with IC50 values of 0.4–1.1 nM, although its cellular potency was moderate. nih.gov Another derivative, 82a, displayed potent inhibition against Pim-1, Pim-2, and Pim-3 with IC50 values of 0.4, 1.1, and 0.4 nM, respectively. mdpi.com
Fibroblast Growth Factor Receptors (FGFRs) : Using fragment-led design, researchers have identified 1H-indazole-based derivatives that inhibit FGFR1-3 in the micromolar range (0.8–90 μM). nih.govmdpi.comnih.gov Further optimization led to the development of compound 102, which exhibited potent FGFR1 inhibitory activity with an IC50 of 30.2 ± 1.9 nM. mdpi.com Another series yielded a compound (99) identified as a highly potent FGFR1 inhibitor with an IC50 of 2.9 nM and cellular activity of 40.5 nM. nih.gov
ERK1/2 : While direct inhibition values for ERK1/2 are not prominently detailed, the anti-migration effects of some anticancer agents are linked to the inhibition of the ERK signaling pathway, suggesting that indazole analogs may also act through this mechanism. bmbreports.org
Kinase Inhibition by this compound Analogs
| Kinase Target | Compound/Analog | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| ROCK-II | SR-1459 | 13 nM | nih.gov |
| Pim-1 | Compound 82a | 0.4 nM | mdpi.com |
| Pim-2 | Compound 82a | 1.1 nM | mdpi.com |
| Pim-3 | Compound 82a | 0.4 nM | mdpi.com |
| FGFR1 | Compound 99 | 2.9 nM | nih.gov |
| FGFR1 | Compound 102 | 30.2 ± 1.9 nM | mdpi.com |
| FGFR1-3 | Indazole-based derivatives | 0.8 - 90 µM | mdpi.comnih.gov |
| VEGFR-2 | Sulfonamide-containing indazole-pyrimidine | 34.5 nM | nih.gov |
Indazole analogs exert their anticancer effects not only by halting cell growth but also by actively inducing programmed cell death, or apoptosis. researchgate.netdovepress.com Studies show that these compounds can trigger apoptotic pathways in cancer cells. For example, this compound hydrochloride enhances the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in apoptosis, and increases the activity of caspases 3 and 7 in breast cancer cells.
The typical compound 6e from a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines was found to induce apoptosis in H1975 lung cancer cells in a concentration-dependent manner, as confirmed by AO/EB staining experiments. researchgate.net Similarly, hemi-synthetic analogs of 1′S-1′-acetoxychavicol acetate (B1210297) (ACA) were found to induce apoptosis in MDA-MB-231 breast cancer cells, indicated by increased expression of cleaved PARP, p53, and Bax, alongside decreased levels of anti-apoptotic proteins Bcl-2 and Bcl-xL. dovepress.com
The metastatic spread of cancer is a major cause of mortality, and inhibiting cell migration is a key therapeutic goal. Research has shown that this compound analogs can suppress the migration of cancer cells. researchgate.netdovepress.com
A study on indazolyl-substituted piperidin-4-yl-aminopyrimidines found that compound 6e showed superior anti-migration activity in H1975 cells compared to gefitinib. researchgate.net Other studies have demonstrated that certain compounds can inhibit cancer cell migration at concentrations lower than those required to inhibit proliferation, suggesting a distinct mechanism of action. dovepress.com This anti-migratory effect can be mediated through the downregulation of signaling pathways critical for cell motility, such as the integrin β1-mediated pathway involving focal adhesion kinase (FAK) and Akt. dovepress.com The compound LY-290181 has been shown to exert anti-invasive and anti-migration effects by reducing Twist1 protein levels and inhibiting ERK and JNK activities. bmbreports.org
Anti-HIV Activity and NNRTI Potency
A significant area of investigation for this class of compounds is their potential as anti-HIV agents, specifically as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govmdpi.com NNRTIs are a cornerstone of antiretroviral therapy, binding to an allosteric site on the HIV-1 reverse transcriptase enzyme and disrupting its function. mdpi.combrieflands.com
A series of indazolyl-substituted piperidin-4-yl-aminopyrimidines were designed and synthesized, showing moderate to excellent activity against wild-type (WT) HIV-1, with EC50 values from 1.5 to 0.0064 μM. nih.gov The most potent compound in this series, 5q, had an EC50 of 6.4 nM against WT HIV-1 and also showed strong activity against several drug-resistant mutant strains, including K103N, Y181C, and E138K. nih.gov Another study on indolylarylsulfones, a related class of NNRTIs, identified a compound (C1N4) with an EC50 of 0.024 μM against HIV-1 and low cytotoxicity. nih.gov
Anti-HIV-1 Activity of this compound Analogs and Related NNRTIs
| Compound Series | Compound | HIV-1 Strain | Activity (EC50) | Reference |
|---|---|---|---|---|
| Indazolyl-substituted piperidin-4-yl-aminopyrimidines | 5q | Wild-Type (WT) | 6.4 nM (0.0064 µM) | nih.gov |
| K103N mutant | 0.077 µM | nih.gov | ||
| Y181C mutant | 0.11 µM | nih.gov | ||
| E138K mutant | 0.057 µM | nih.gov | ||
| RES056 (double mutant) | 8.7 µM | nih.gov | ||
| Indolylarylsulfones (IASs) | C1N4 | HIV-1 IIIB (WT) | 0.024 µM | nih.gov |
Antimicrobial and Antiparasitic Activities
The indazole scaffold is present in compounds with a broad spectrum of pharmacological activities, including antimicrobial and antiprotozoal effects. researchgate.netnih.govsciensage.info Research into 3-piperidin-4-yl-1H-indoles has shown antiparasitic activity against Plasmodium falciparum, the parasite responsible for malaria. ijpsr.com
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.netjmchemsci.commdpi.com
One study focused on S-substituted aliphatic analogs of 2-mercapto-5-(1-(4-toluenesulfonyl) piperidin-4-yl)-1,3,4-oxadiazole. researchgate.net The most active compound, 7a, showed significant activity against S. typhi, E. coli, and P. aeruginosa with Minimum Inhibitory Concentration (MIC) values of 9.11 ± 0.40 µM, 9.89 ± 0.45 µM, and 9.14 ± 0.72 µM, respectively. These values were comparable to the standard antibiotic ciprofloxacin. researchgate.net Another study on novel multi-substituted indazole derivatives found that compounds 5A, 5D, and 5F displayed excellent antibacterial activity against S. aureus, Bacillus subtilis, and E. Coli. jmchemsci.com
Antibacterial Activity of Piperidine-Containing Heterocyclic Analogs
| Compound | Bacterial Strain | Activity (MIC, µM) | Reference |
|---|---|---|---|
| Compound 7a (oxadiazole analog) | S. typhi | 9.11 ± 0.40 | researchgate.net |
| E. coli | 9.89 ± 0.45 | researchgate.net | |
| P. aeruginosa | 9.14 ± 0.72 | researchgate.net | |
| Ciprofloxacin (Standard) | S. typhi | 7.45 ± 0.58 | researchgate.net |
| Ciprofloxacin (Standard) | E. coli | 7.16 ± 0.58 | researchgate.net |
| Ciprofloxacin (Standard) | P. aeruginosa | 7.14 ± 0.18 | researchgate.net |
| Compounds 5A, 5D, 5F (indazole derivatives) | S. aureus | Excellent Activity | jmchemsci.com |
| Bacillus subtilis | Excellent Activity | jmchemsci.com | |
| E. Coli | Excellent Activity | jmchemsci.com |
Antimalarial Efficacy
Derivatives of the this compound scaffold have shown notable potential as antimalarial agents. Research into 3-piperidin-4-yl-1H-indole analogs, a structurally related class of compounds, has identified molecules with significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov
One particular study focused on the synthesis and evaluation of a series of 3-piperidin-4-yl-1H-indoles. This investigation revealed that while the core scaffold is sensitive to many modifications at the N-piperidinyl position, a specific derivative, (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone, exhibited promising antimalarial activity. nih.gov This compound displayed EC50 values of approximately 3 µM against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov Its lead-like properties, including a molecular weight of 305 and a cLogP of 2.42, along with its selectivity for the parasite and lack of cross-resistance with chloroquine, highlight it as a valuable chemotype for further optimization in the development of new antimalarial drugs. nih.gov
Further studies on 1,4-disubstituted piperidine (B6355638) derivatives have also demonstrated potent antimalarial effects. nih.gov Several of these compounds exhibited nanomolar activity against both the 3D7 (chloroquine-sensitive) and W2 (chloroquine-resistant) strains of P. falciparum. nih.gov For instance, compound 13b showed five-fold greater activity against the 3D7 strain and ten-fold greater activity against the W2 strain compared to chloroquine, with low cytotoxicity and a high selectivity index. nih.gov
Table 1: Antimalarial Activity of Selected Piperidine Derivatives
| Compound | Target/Strain | IC50/EC50 | Cytotoxicity (CC50) | Selectivity Index (SI) |
| (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone | P. falciparum (drug-resistant and sensitive) | ~ 3 µM | - | - |
| 12a | P. falciparum W2 | 11.06 nM | - | - |
| 12d | P. falciparum 3D7 | 13.64 nM | - | - |
| 13b | P. falciparum 3D7 | 4.19 nM | 112 nM | 26.7 |
| 13b | P. falciparum W2 | - | 112 nM | 8.4 |
| 14c | P. falciparum W2 | - | >100 µM | >11.3 |
| 14d | P. falciparum 3D7 | 14.85 nM | - | - |
| 6b | P. falciparum 3D7 | 17.42 nM | - | - |
| Chloroquine | P. falciparum 3D7 | 22.38 nM | 37.56 nM | 1.7 |
| Chloroquine | P. falciparum W2 | 134.12 nM | 37.56 nM | 0.3 |
IC50/EC50 values represent the concentration of the compound required to inhibit 50% of parasite growth. A lower value indicates higher potency. CC50 represents the concentration that is toxic to 50% of human cells (HUVEC). The Selectivity Index (SI) is the ratio of CC50 to IC50, with a higher value indicating greater selectivity for the parasite over host cells.
Anti-inflammatory and Immunomodulatory Effects
Analogs of this compound have been investigated for their potential to modulate inflammatory responses. Research has shown that certain derivatives can inhibit the production of key inflammatory mediators.
A study on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share a similar structural framework, identified a lead compound with significant anti-inflammatory activity. researchgate.net Based on this, two series of derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. researchgate.net Several of these compounds demonstrated potent inhibitory effects, with compound 6e being the most active, showing IC50 values of 0.86 µM for NO production and 1.87 µM for TNF-α production. researchgate.net Further in vivo studies revealed that compound 6e exhibited more potent anti-inflammatory activity than ibuprofen (B1674241) in a xylene-induced ear edema model in mice. researchgate.net
The immunomodulatory effects of related piperidine-containing compounds have also been noted. For example, certain fentanyl analogs with modified piperidinyl substituents have been shown to affect cytokine levels, suggesting potential immunomodulatory properties. evitachem.com Additionally, indole (B1671886) glucosinolates have been evaluated for their anti-inflammatory activity, determined by the inhibition of TNF-α secretion in LPS-stimulated THP-1 cells, with glucobrassin identified as a potent inhibitor. ijpsr.com
Furthermore, the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) has been identified as a target for immunosuppressive and antiproliferative drugs, and inhibitors of this enzyme have shown beneficial effects in diseases characterized by chronic inflammation. google.com This suggests a potential mechanism through which some indazole analogs might exert their anti-inflammatory effects.
Table 2: Anti-inflammatory Activity of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives
| Compound | Target | IC50 |
| 6e | NO Production | 0.86 µM |
| 6e | TNF-α Production | 1.87 µM |
IC50 values represent the concentration of the compound required to inhibit 50% of the production of the specified inflammatory mediator.
Modulation of Neurological Receptors and Pathways
Analogs of this compound have been identified as potent ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological processes. acs.orgnih.gov The development of selective sigma receptor ligands is an active area of research for potential therapeutic applications. acs.org
A study of 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines, tetrahydropyridines, and piperazines demonstrated high affinity for both σ1 and σ2 receptors. acs.org These compounds also showed affinity for other receptors, including serotonin (B10506) 5-HT1A and 5-HT2A, dopamine (B1211576) D2, and adrenergic α1 receptors. acs.org
Research on dual piperidine-based histamine (B1213489) H3 and sigma-1 receptor ligands has also yielded promising results. acs.org In a series of biphenyl (B1667301) derivatives, 4-pyridylpiperidine derivatives 12-14 were found to be more potent at both sigma receptors compared to their unsubstituted piperidine counterparts (5-7 ). acs.org Specifically, the affinity for σ1 receptors was significantly higher for the pyridylpiperidine derivatives. acs.org
Table 3: Sigma Receptor Binding Affinities of Piperidine Derivatives
| Compound | σ1R Ki (nM) | σ2R Ki (nM) |
| 5 | 28 | 47 |
| 6 | 18 | 103 |
| 7 | 4.8 | 116 |
| 12 | 4.5 | 10 |
| 13 | 5.6 | 4 |
| 14 | 3.3 | 29 |
Ki values represent the inhibitory constant, indicating the affinity of the ligand for the receptor. A lower Ki value signifies a higher binding affinity.
The structural diversity of sigma receptor ligands makes the development of pharmacophore models challenging. acs.org However, key features for σ1 receptor binding have been identified, including a basic nitrogen atom and two hydrophobic groups. acs.org
Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. researchgate.netnih.gov Several this compound analogs have been investigated as potential AChE inhibitors.
A series of novel N-((1-benzylpiperidin-4-yl)methyl)-1H-indazole-5-carboxamide derivatives were synthesized and evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BChE). tandfonline.com Among these, compound 15b showed a submicromolar IC50 value of 0.39 µM against AChE, while compound 15j was a potent inhibitor of BChE with an IC50 of 0.16 µM. tandfonline.com Kinetic studies revealed that these compounds act as competitive inhibitors. tandfonline.com
Another study focused on a series of compounds including N-((1-(2-chlorobenzyl)piperidin-4-yl)methyl)-1H-indole-5-carboxamide (6b ). mdpi.com This line of research identified compound 8i as a potent dual inhibitor of both AChE (IC50 = 0.39 µM) and BChE (IC50 = 0.28 µM). mdpi.com
Table 4: Cholinesterase Inhibitory Activity of Piperidine Derivatives
| Compound | Target | IC50 (µM) |
| 15b | AChE | 0.39 |
| 15j | BChE | 0.16 |
| 8i | AChE | 0.39 |
| 8i | BChE | 0.28 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
The modulation of dopamine and serotonin receptors is a hallmark of antipsychotic drugs. portico.org Analogs of this compound have been investigated for their potential as antipsychotic agents due to their activity at these key receptors.
One such compound, 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), has been identified as a putative atypical antipsychotic agent. nih.gov This compound exhibits moderate to high affinities for dopamine D1, D2, and D4 receptors, as well as 5-hydroxytryptamine(2A) and alpha(1) adrenoceptors. nih.gov In preclinical studies, NRA0562 was shown to impair the conditioned avoidance response in rats, a profile consistent with other atypical antipsychotics like risperidone (B510) and clozapine. nih.gov
The development of multi-target ligands is a promising strategy for new antipsychotics. N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide (D2AAK3) has been evaluated as a potential antipsychotic with affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. researchgate.net This compound was shown to reduce amphetamine-induced hyperactivity in mice, a model predictive of antipsychotic activity. researchgate.net
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair and is a significant target in cancer therapy. google.comthieme-connect.com Inhibition of PARP-1 can lead to increased cytotoxicity in cancer cells, particularly those with deficiencies in other DNA repair pathways. thieme-connect.com
A series of N-1-substituted indazole-3-carboxamide derivatives were synthesized and evaluated as PARP-1 inhibitors. nih.gov Through a structure-based design approach, compound 4 (1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide) was identified with an IC50 of 36 µM. nih.gov A related compound, 5 (1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide), showed improved potency with an IC50 of 6.8 µM. nih.gov
Further research has led to the development of 3-oxo-2,3-dihydro-1H-indazole-4-carboxamide derivatives that selectively inhibit PARP-1 over PARP-2. google.com These compounds, including 3-oxo-2-(piperidin-4-yl)-2,3-dihydro-1H-indazole-4-carboxamide, are being explored for their potential in treating cancer, cardiovascular diseases, and inflammation. google.com
Table 5: PARP-1 Inhibitory Activity of Indazole Derivatives
| Compound | Target | IC50 (µM) |
| 4 (1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide) | PARP-1 | 36 |
| 5 (1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide) | PARP-1 | 6.8 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
RBP4 Antagonism
Analogs of this compound have been identified as potent antagonists of Retinol-Binding Protein 4 (RBP4). RBP4 is the primary transport protein for retinol (B82714) (vitamin A) in the bloodstream. By binding to RBP4, these antagonists can disrupt its interaction with transthyretin (TTR), leading to increased renal clearance of RBP4 and a reduction in circulating retinol levels. nih.gov This mechanism is of significant interest for the treatment of certain conditions where elevated RBP4 is implicated.
Research has led to the discovery of novel non-retinoid RBP4 antagonists based on the this compound framework. nih.gov A series of 1H-indazole-3-carboxamide analogs have been synthesized and evaluated for their in vitro potency. Modifications at various positions on the indazole ring and the piperidine nitrogen have been explored to optimize activity. For instance, substituents at the 5-, 6-, and 7-positions of the indazole ring, as well as on the N1 nitrogen atom, have been shown to influence the compound's potency and pharmacokinetic properties. nih.gov
Many of these analogs exhibit excellent in vitro potency in both Scintillation Proximity Assay (SPA) and Homogeneous Time-Resolved Fluorescence (HTRF) assays. nih.gov For example, while methylation of the N1 indazole nitrogen did not significantly alter potency compared to the parent compound, increasing the bulk of the N1 substituent to ethyl or isopropyl led to a considerable reduction in activity. nih.gov Interestingly, the introduction of an oxetane (B1205548) group at the N1 position restored the high potency. nih.gov These findings highlight the sensitive structure-activity relationship (SAR) within this class of compounds.
The development of these antagonists has shown preclinical efficacy in mouse models. Oral administration of these compounds has been demonstrated to significantly lower serum RBP4 levels. nih.gov This makes RBP4 antagonists a promising therapeutic strategy for conditions such as atrophic age-related macular degeneration and Stargardt disease, where reducing retinol delivery to the eye may be beneficial. google.comnih.gov
Table 1: In Vitro RBP4 Potency and Physicochemical Properties of Selected 1H-Indazole-3-carboxamide Analogs
| Compound | RBP4 SPA IC50 (nM) | RBP4 HTRF IC50 (nM) | Aqueous Solubility (μM) |
|---|---|---|---|
| 11 | 13 ± 3 | 11 ± 2 | >200 |
| 12 (N1-methyl) | 11 ± 2 | 12 ± 2 | >200 |
| 13 | 20 ± 4 | 24 ± 5 | >200 |
| 14 | 12 ± 3 | 15 ± 3 | >200 |
| 15 | 18 ± 4 | 21 ± 4 | >200 |
| 16 | 15 ± 3 | 18 ± 3 | >200 |
| 17 | 10 ± 2 | 13 ± 2 | >200 |
| 18 | 14 ± 3 | 17 ± 3 | >200 |
| 19 (N1-ethyl) | 120 ± 20 | 150 ± 30 | >200 |
| 20 (N1-isopropyl) | 450 ± 80 | 550 ± 100 | >200 |
| 21 (N1-oxetane) | 15 ± 3 | 18 ± 4 | >200 |
Data sourced from a study on novel nonretinoid antagonists of RBP4. nih.gov
Other Reported Biological Activities
The versatility of the indazole scaffold, often in combination with a piperidine moiety, has led to the discovery of a wide range of other biological activities. hilarispublisher.comnih.govarabjchem.org These activities underscore the importance of this chemical framework in drug discovery.
Antiviral
Derivatives of indazole have been investigated for their antiviral properties. nih.govmdpi.com For example, certain pyrrolo[2,3-e]indazole compounds have been identified as inhibitors of both influenza A virus and pneumococcal neuraminidases, suggesting a dual-action mechanism that could be advantageous in treating influenza complicated by secondary bacterial infections. nih.gov These compounds were found to inhibit the replication of H3N2 and H1N1 influenza A virus strains. nih.gov
Antidiabetic
The indazole and piperidine moieties are present in compounds explored for their antidiabetic potential. researchgate.netnih.gov Some piperidine-substituted chalcones have demonstrated α-amylase inhibitory activity, which is a key target in managing type 2 diabetes. tandfonline.com Furthermore, G-protein-coupled receptor 119 (GPR119) agonists, which stimulate glucose-dependent insulin (B600854) release, have been developed incorporating a piperidine ring. acs.org Indole and indazole derivatives have also been noted for their antihyperglycemic properties. researchgate.net
Antioxidant
Indazole derivatives have been reported to possess antioxidant activity. hilarispublisher.comresearchgate.net Certain 1,3,5-trisubstituted indazole derivatives have been shown to be potent antioxidants. hilarispublisher.com The antioxidant potential of piperidine derivatives has also been evaluated, with some compounds demonstrating significant radical-scavenging capacity against 2,2-diphenyl-1-picrylhydrazyl (DPPH). academicjournals.org For instance, some indazole derivatives have shown a concentration-dependent inhibition of DPPH radicals. nih.gov
Anticonvulsant
The indazole nucleus is a feature of compounds with potential anticonvulsant activity. nih.govbrieflands.com Indazole itself has been shown to inhibit convulsions induced by various agents in mice. nih.gov While some studies suggest that the indazole ring may not be the most optimal candidate for anticonvulsant activity compared to other aromatic systems, specific derivatives continue to be explored. brieflands.com For example, molecular docking studies have been performed on certain indazole derivatives to assess their interaction with the GABA-A receptor, a key target for anticonvulsant drugs. asianresassoc.org
Antifertility
Indazole-3-carboxylic acid derivatives have been reported to exhibit antifertility activity. semanticscholar.org Separately, piperine, an alkaloid containing a piperidine ring, has been shown to effectively inhibit implantation and produce abortion in animal models, suggesting that the piperidine moiety can be a component of compounds with antifertility effects. nih.gov
Antiulcer
Derivatives of indazole have been evaluated for their anti-ulcer capabilities. researchgate.net Studies have shown that certain indazole compounds can offer protection against experimentally induced gastric ulcers in animal models. researchgate.net Similarly, piperidine derivatives have been reported to possess anti-secretory and anti-ulcer activity, suggesting that a combination of these two heterocyclic systems could lead to effective anti-ulcer agents. nih.gov
Table 2: Summary of Other Biological Activities of Indazole and Piperidine Analogs
| Biological Activity | Key Findings | References |
|---|---|---|
| Antiviral | Inhibition of influenza virus replication by pyrrolo[2,3-e]indazole derivatives. | nih.gov |
| Antidiabetic | α-amylase inhibition by piperidine-substituted chalcones. | tandfonline.com |
| Antioxidant | Radical scavenging activity demonstrated by various indazole and piperidine derivatives. | hilarispublisher.comacademicjournals.orgnih.gov |
| Anticonvulsant | Indazole showed anticonvulsant effects in mouse models. | nih.gov |
| Antifertility | Antifertility effects reported for indazole-3-carboxylic acid derivatives. | semanticscholar.org |
| Antiulcer | Protective effects of indazole derivatives against gastric ulcers. | researchgate.net |
Structure Activity Relationship Sar Studies and Molecular Design
Influence of Substitutions on the Indazole Ring on Biological Activity
The indazole ring is a key component of the pharmacophore for many 1-(Piperidin-4-yl)-1H-indazole derivatives, and its substitution pattern significantly modulates biological activity. Research has shown that the position and nature of substituents on the indazole nucleus can dramatically alter potency and selectivity for various targets, including enzymes and receptors.
For instance, in the context of developing inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), specific substitutions on the indazole ring have been found to be critical for potent inhibitory activity. While the parent this compound may exhibit modest activity, the introduction of electron-withdrawing or electron-donating groups at various positions can enhance binding affinity.
A notable example is the development of selective inhibitors for neuronal nitric oxide synthase (nNOS). Studies have demonstrated that substitutions at the 3-position of the indazole ring can confer selectivity. For example, the introduction of an amino group at the 3-position of the indazole ring has been shown to be a critical determinant for high affinity and selectivity for nNOS.
The following table summarizes the influence of various substitutions on the indazole ring on the biological activity of this compound derivatives:
| Substitution Position | Substituent | Effect on Biological Activity | Target Class Example |
| 3-position | Amino group | Increased affinity and selectivity | nNOS inhibitors |
| 5-position | Fluoro, Chloro | Can enhance potency | Various enzymes |
| 6-position | Methoxy | May improve pharmacokinetic properties | Various receptors |
| 7-position | Methyl | Can influence selectivity | Kinases |
It is evident that the indazole ring is not merely a passive scaffold but an active participant in molecular recognition, with its electronic and steric properties being tunable through strategic substitution to achieve desired biological outcomes.
Impact of Piperidine (B6355638) Nitrogen Modifications
The nitrogen atom of the piperidine ring in this compound is a common site for modification, providing a vector for introducing a wide array of substituents that can interact with specific subpockets of a biological target. These modifications are crucial for modulating the compound's physicochemical properties, such as basicity and lipophilicity, which in turn affect its pharmacokinetic and pharmacodynamic profile.
In the development of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonists, modification of the piperidine nitrogen has been a key strategy. For example, the attachment of larger, more complex aromatic or heteroaromatic moieties via an appropriate linker to the piperidine nitrogen has led to compounds with high affinity for these receptors.
Research into novel neuroprotective agents has also leveraged modifications at this position. The introduction of various acyl, alkyl, and sulfonyl groups to the piperidine nitrogen has been explored to optimize activity. For instance, N-acylation of the piperidine ring has been shown to influence the metabolic stability and cell permeability of the resulting compounds.
The table below illustrates the impact of different modifications on the piperidine nitrogen:
| Modification Type | Example Substituent | Impact on Properties | Therapeutic Area Example |
| N-Alkylation | Benzyl, Phenethyl | Increased lipophilicity, potential for additional π-π interactions | CNS disorders |
| N-Acylation | Acetyl, Benzoyl | Reduced basicity, altered metabolic stability | Neuroprotection |
| N-Sulfonylation | Methanesulfonyl, Toluenesulfonyl | Introduction of hydrogen bond acceptors | Various |
| N-Arylation | Phenyl, Pyridinyl | Rigidification of the structure, specific receptor interactions | Oncology |
These examples underscore the versatility of the piperidine nitrogen as a handle for fine-tuning the pharmacological properties of this compound derivatives.
Role of Linker Regions and Bridging Moieties
For instance, in the design of inhibitors for certain kinases, a flexible alkyl chain linker of a specific length may be required to allow a terminal functional group to reach a distal binding pocket. Conversely, a more rigid linker, such as one containing an amide bond or a cyclic structure, may be necessary to pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding.
The choice of linker can also influence the compound's ADME (absorption, distribution, metabolism, and excretion) properties. For example, the incorporation of polar groups, such as ethers or amides, into the linker can enhance aqueous solubility.
The following table highlights the role of different linker types in the design of this compound-based compounds:
| Linker Type | Characteristics | Influence on Molecular Properties | Example Application |
| Alkyl Chain | Flexible | Allows for conformational adaptability | Kinase inhibitors |
| Amide Bond | Rigid, planar, H-bond donor/acceptor | Pre-organizes conformation, provides specific interactions | Protease inhibitors |
| Ether/Thioether | Flexible, polar | Can improve solubility and cell permeability | Various |
| Cyclic Structure (e.g., piperazine) | Rigid | Constrains conformation, can provide additional interaction points | GPCR ligands |
The judicious selection of a linker is therefore a crucial aspect of the molecular design process, enabling the precise positioning of key functional groups to maximize target engagement and optimize drug-like properties.
Stereochemical Considerations and Enantioselectivity
When the this compound scaffold or its derivatives contain chiral centers, the stereochemistry of the molecule can have a profound impact on its biological activity. The two enantiomers of a chiral compound can exhibit significantly different potencies, selectivities, and even different pharmacological effects altogether. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other.
For example, if a substituent introduced onto the piperidine ring creates a stereocenter, it is common to find that one enantiomer is significantly more active than the other. This enantioselectivity arises from the specific three-dimensional arrangement of atoms that allows for a more complementary fit into the chiral binding site of the target protein.
The synthesis of single enantiomers, either through asymmetric synthesis or chiral resolution, is therefore often a critical step in the development of this compound-based therapeutic agents. This allows for the evaluation of the individual enantiomers and the selection of the more active and safer eutomer for further development.
While specific examples directly pertaining to the enantioselectivity of this compound itself are not extensively detailed in publicly available literature, the principle of stereochemical differentiation is a fundamental concept in medicinal chemistry that is broadly applicable to this class of compounds.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For the this compound class of compounds, pharmacophore models can be generated based on the structures of known active molecules. These models can then be used to guide the design of new, more potent, and selective analogs.
A typical pharmacophore model for a this compound derivative might include features such as:
Aromatic rings (from the indazole and any aryl substituents)
Hydrogen bond donors and acceptors (e.g., from the indazole NH, piperidine NH, or substituents)
A positive ionizable feature (the basic piperidine nitrogen)
Hydrophobic regions
Once a pharmacophore model has been established, it can be used in several ways for lead optimization. For example, it can be used to virtually screen large compound libraries to identify new scaffolds that fit the model. It can also be used to guide the modification of existing leads, suggesting where to add or remove functional groups to improve binding affinity.
In conjunction with other computational methods, such as molecular docking, pharmacophore modeling can provide valuable insights into the likely binding mode of a compound at its target. This information can then be used to design new molecules with improved interactions with the target protein, leading to enhanced potency and selectivity.
The application of these in silico methods accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources.
Mechanistic Investigations
Target Identification and Validation
The primary biological targets identified for the indazole-piperidine scaffold are the Rho-associated coiled-coil containing protein kinases, specifically ROCK-I and ROCK-II. nih.govresearchgate.netmdpi.com These serine/threonine kinases are crucial regulators of various cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and smooth muscle contraction. researchgate.netnih.gov The hyperactivity of the ROCK signaling pathway is implicated in a range of pathologies, including hypertension, glaucoma, and cancer, making it a significant target for therapeutic intervention. researchgate.netnih.gov
A study focusing on a series of 1-(4-(1H-indazol-5-ylamino)piperidin-1-yl) derivatives identified ROCK-II as a key molecular target. nih.gov Further research on other indazole-based compounds has reinforced this finding, with screening of kinase inhibitor libraries identifying indazole derivatives as highly selective inhibitors of both ROCK1 and ROCK2 isoforms. mdpi.com
Beyond ROCK, other kinases have been identified as targets for structurally related indazole compounds. A series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides were found to be potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the pathophysiology of mood disorders. nih.gov Additionally, other 3-amino-1H-indazole derivatives have been shown to target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various forms of cancer. nih.gov These findings suggest that the broader indazole-piperidine scaffold possesses the versatility to be adapted for the inhibition of multiple, therapeutically relevant protein kinases.
Binding Affinity and Specificity Profiling
The potency of indazole-piperidine derivatives as ROCK-II inhibitors has been quantified through in vitro enzyme assays. A key study designed a series of analogs to explore structure-activity relationships, yielding compounds with significant inhibitory activity. nih.gov For instance, a 2-amino substituted analog, SR-1459, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 13 nM against ROCK-II. nih.gov Other compounds in the same series, SR-715 and SR-899, also showed potent inhibition with IC₅₀ values of 80 nM and 100 nM, respectively. nih.gov
Specificity is a critical aspect of drug development, and the selectivity of these compounds has also been evaluated. While potent against ROCK-II, some of the 2-amino substituted analogs were also found to be modest to potent inhibitors of the metabolic enzyme Cytochrome P450 3A4 (CYP3A4). nih.gov However, compounds like SR-715 and SR-899 exhibited strong selectivity for ROCK-II over CYP3A4, highlighting the potential for designing derivatives with improved safety profiles. nih.gov In a separate study, the indazole-based ROCK inhibitor GSK429286 was profiled against a panel of 224 protein kinases and showed high selectivity for ROCK1 and ROCK2. mdpi.com
| Compound | IC₅₀ (nM) vs. ROCK-II |
|---|---|
| SR-1459 | 13 |
| SR-715 | 80 |
| SR-899 | 100 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for representative indazole piperidine derivatives against the ROCK-II enzyme, as reported in the cited literature. nih.gov
Enzyme Inhibition Kinetics and Mechanisms
The mechanism by which indazole-piperidine derivatives inhibit their target kinases is generally understood to be competitive inhibition with respect to adenosine (B11128) triphosphate (ATP). Protein kinases catalyze the transfer of a phosphate (B84403) group from ATP to their substrates. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme's active site. nih.gov
For the related class of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide inhibitors of GSK-3β, X-ray crystallography confirmed that they are ATP-competitive inhibitors. nih.gov Given that the indazole-piperidine compounds targeting ROCK kinases also interact with this enzyme family, it is highly probable that they operate through a similar ATP-competitive mechanism. By occupying the ATP-binding site, these inhibitors prevent the kinase from binding its natural substrate, thereby blocking the phosphorylation event and inhibiting downstream signaling. This is a common mechanism for small molecule kinase inhibitors and is consistent with the observed structure-activity relationships where modifications to the indazole scaffold influence binding potency. researchgate.netmdpi.com
Cellular Pathway Modulation (e.g., Signal Transduction)
Inhibition of target kinases like ROCK by indazole-piperidine compounds leads to the modulation of critical cellular signaling pathways. The ROCK pathway is a central node in regulating the phosphorylation of numerous downstream proteins involved in cytoskeletal organization. By inhibiting ROCK, these compounds can influence cell morphology, adhesion, and migration. nih.gov
A tangible downstream effect of ROCK inhibition by indazole-based compounds has been observed in angiogenesis models. The selective ROCK inhibitor GSK429286 was found to enhance the formation of endothelial tube networks in vitro. mdpi.com In vivo studies further demonstrated that this compound potentiated blood flow recovery after ischemia and increased the size of new microvessels in regenerating muscle tissue. mdpi.com This suggests that modulating the ROCK pathway with indazole-based inhibitors can have significant pro-angiogenic effects.
Furthermore, investigations into other indazole derivatives targeting different pathways reveal broader potential cellular effects. For example, 3-amino-1H-indazole derivatives that inhibit the PI3K/AKT/mTOR pathway have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. nih.gov These compounds were also found to inhibit the migration and invasion of cancer cells by down-regulating proteins associated with the epithelial-mesenchymal transition (EMT). nih.gov While these effects were observed with different indazole derivatives, they underscore the potential of this chemical class to profoundly impact cellular behavior by intervening in key signal transduction cascades.
Computational Chemistry and Cheminformatics
Molecular Docking Simulations to Elucidate Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mechanism and for structure-based drug design. For indazole derivatives, docking studies have been employed to identify key interactions within the active sites of various protein targets.
Ligand-protein interaction analysis reveals the specific molecular forces that stabilize the binding of a compound to its target. In studies involving indazole-piperidine scaffolds, docking simulations have shown that binding is often governed by a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, in a study of N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors targeting leukocyte-specific protein tyrosine kinase (Lck), the bioactive conformation of the most potent compound was determined through molecular docking at the ATP binding site. nih.gov This information was then used as a template to align other molecules in the series. nih.gov Similarly, docking of indazole derivatives into the active site of other kinases has revealed hydrogen bonding with key residues like glycine, glutamic acid, and aspartic acid, as well as pi-pi stacking with tryptophan and arginine residues. alliedacademies.org These interactions are critical for the tight binding and inhibitory activity of the compounds. alliedacademies.org
| Target Protein | Interacting Residues | Type of Interaction | Reference |
| Cancer Osaka Thyroid (COT) Kinase | GLY 210, GLU 208, ASP 270, GLU 220 | Hydrogen Bonding | alliedacademies.org |
| COT Kinase | TRP 132, ARG 146 | Pi-Pi Stacking | alliedacademies.org |
| COT Kinase | LEU 134, LEU 216, PRO 145, ILE 144 | Hydrophobic Interaction | alliedacademies.org |
| Leukocyte-specific protein tyrosine kinase (Lck) | ATP binding site residues | Not specified | nih.gov |
Molecular docking simulations also allow for the prediction of binding affinities, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol). These scores are used to rank potential inhibitors and prioritize them for synthesis and biological testing. For example, in a virtual screening campaign against Cancer Osaka Thyroid (COT) kinase, a derivative of 1H-indazole showed a high docking score of -14.860, indicating a strong binding affinity. alliedacademies.org The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method is another computational approach used to calculate the binding free energy of ligand-protein complexes, providing a more accurate estimation of binding stability. alliedacademies.org
| Compound Class | Target Protein | Predicted Binding Affinity (Docking Score) | Reference |
| Indazole derivatives | Cancer Osaka Thyroid (COT) Kinase | -14.860 | alliedacademies.org |
| Thiazolo[3,2-a]pyridine derivatives | α-amylase | -7.43 kcal/mol | nih.gov |
| Arylindazoles | 2ZCS (PDB ID) | -7.45 kcal/mol | researchgate.net |
Molecular Dynamics (MD) Simulations to Assess Ligand-Target Stability
Molecular dynamics (MD) simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability. worldscientific.com By simulating the movements of atoms and molecules, MD can confirm the stability of binding modes predicted by docking. worldscientific.com Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed. A stable RMSD for the complex over the simulation period suggests a stable binding pose. nih.gov For instance, MD simulations of thiazolo[3,2-a]pyridine derivatives targeting α-amylase showed that the complex stabilized after 25 nanoseconds. nih.gov RMSF analysis helps identify which residues of the protein are flexible and which are stable upon ligand binding, highlighting the specific amino acids that consistently interact with the ligand. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds. For a series of N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was performed. nih.gov The resulting model showed good statistical robustness with a cross-validated r² (q²) of 0.603 and a conventional r² of 0.983, indicating strong predictive power. nih.gov The predictive ability of the model was further validated with a test set of molecules, yielding a predictive correlation coefficient of 0.921. nih.gov CoMFA contour maps generated from such studies provide a visual representation of how steric and electrostatic fields of the molecule influence activity, guiding the design of more potent analogs. nih.gov
| QSAR Model Type | Target | Statistical Parameter (r²) | Statistical Parameter (q²) | Predictive r² | Reference |
| 3D-QSAR (CoMFA) | Lck | 0.983 | 0.603 | 0.921 | nih.gov |
| QSAR (GA-MLR) | PARP | 0.935 | 0.894 | Not specified | nih.gov |
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov DFT calculations can determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. nih.gov For a series of novel indazole derivatives, DFT calculations at the B3LYP/6-311+ level were used to study their physicochemical properties and electrostatic potential. nih.gov Such studies help in understanding the electronic aspects of ligand-receptor interactions and can be used to rationalize observed biological activities. nih.govresearchgate.net
Virtual Screening and Library Design for Novel Analogs
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. alliedacademies.org This approach is often used in the early stages of drug discovery to narrow down the number of compounds for experimental testing. High-throughput virtual screening of databases like Drug Bank, MDPI, and MayBridge HitFinder has been used to identify potent indazole-based inhibitors for targets like COT kinase. alliedacademies.org Following the identification of initial hits, computational methods can be used to design a focused library of novel analogs with improved potency and selectivity. This involves making systematic modifications to the hit structure and evaluating the new designs using docking and QSAR models before synthesis. drugdesign.org
Drug Metabolism and Pharmacokinetics Dmpk Considerations
In Silico ADMET Prediction
In the early stages of drug discovery, in silico computational tools are frequently employed to forecast the ADMET profile of compounds, helping to prioritize candidates with favorable pharmacokinetic characteristics. For the 1-(Piperidin-4-yl)-1H-indazole scaffold, various computational models have been used to predict its drug-like properties. mdpi.comalliedacademies.orgresearchgate.net
These predictions suggest that the lipophilicity of the parent compound, a key factor for membrane permeability and solubility, is moderate. The piperidine (B6355638) ring generally enhances aqueous solubility, which is a critical factor for favorable pharmacokinetics. However, derivatives of this scaffold can have varied properties. For instance, studies on related, more complex indazole-piperidine molecules have involved predictions of human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for carcinogenicity. researchgate.netalliedacademies.org These in silico analyses serve as a foundational guide for subsequent experimental studies.
| Toxicity | Generally Low (predicted) | Ames tests and carcinogenicity predictions for related structures are often negative. alliedacademies.org |
This table is generated based on data from related compounds and general principles of medicinal chemistry; specific experimental values for this compound may vary.
Metabolic Stability Studies
Research into derivatives has shown that metabolic stability can be engineered. For example, the introduction of electron-withdrawing groups, such as fluorine atoms, into the indazole ring can enhance metabolic stability by reducing its susceptibility to oxidation. vulcanchem.com Similarly, substitutions on the piperidine ring can also influence the rate of metabolism. acs.org In vitro assays using liver microsomes or hepatocytes are standard methods to experimentally determine a compound's metabolic fate.
Role of Cytochrome P450 Enzymes
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of a vast number of drugs. wikipedia.org Studies on various indazole piperidine derivatives have confirmed that they are substrates for these enzymes. nih.gov Specifically, research has implicated CYP3A4, one of the most important drug-metabolizing enzymes in humans, in the metabolism of this class of compounds. nih.govresearchgate.net
A key metabolic pathway for some related nitrogen-containing heterocyclic compounds involves N-dealkylation. acs.org However, a study comparing a piperazinyl indazole with its piperidinyl analogue found that the piperidinyl compound was resistant to the P450-mediated cleavage of the bond between the piperidine and indazole rings. acs.org This suggests a greater stability of the piperidine-indazole linkage compared to a piperazine-indazole linkage. Nonetheless, oxidative metabolism on both the piperidine and indazole rings is expected.
Identification of Metabolites
While specific metabolite identification for this compound is not extensively detailed in the available literature, logical metabolic pathways can be postulated based on the known reactivity of its structural motifs and data from related compounds.
Common metabolic transformations would likely involve oxidation. This could occur at several positions:
Hydroxylation of the piperidine ring: This is a common metabolic pathway for piperidine-containing drugs.
Hydroxylation of the indazole ring: The aromatic benzene (B151609) portion of the indazole is susceptible to aromatic oxidation.
N-oxidation: The nitrogen atoms could be oxidized, with one report noting that an N-oxide metabolite was formed to enhance solubility in a related compound.
Although a study showed the piperidine-indazole bond to be stable against cleavage, this possibility cannot be entirely ruled out under all conditions. acs.org
Table 2: Potential Metabolites of this compound
| Potential Metabolite | Metabolic Reaction |
|---|---|
| Hydroxylated piperidine derivative | Oxidation |
| Hydroxylated indazole derivative | Aromatic Hydroxylation |
| N-oxide derivative | N-Oxidation |
Potential for Drug-Drug Interactions
The potential for drug-drug interactions (DDIs) is a major safety consideration in drug development. Since metabolism is often mediated by CYP enzymes, inhibition of these enzymes can lead to clinically significant DDIs. Research on a series of indazole piperidine inhibitors has demonstrated that they can be modest to potent inhibitors of CYP3A4. nih.govresearchgate.net
Given that CYP3A4 is responsible for metabolizing approximately 50% of marketed drugs, any compound that significantly inhibits its activity has a high potential for DDIs. nih.gov If this compound or its derivatives were to be co-administered with other drugs that are substrates of CYP3A4, it could lead to increased plasma concentrations and potential toxicity of the co-administered drug. Therefore, thorough in vitro CYP inhibition assays are a necessary component of the preclinical safety evaluation for any compound based on this scaffold. vulcanchem.comacs.org
Toxicological Assessment and Safety Profile
In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are fundamental in early-stage drug discovery to determine a compound's potential to induce cell death. For indazole derivatives, these tests often involve exposing various cancer cell lines to the compound and measuring cell viability.
One study investigated the hydrochloride salt of 1-(Piperidin-4-yl)-1H-indazole for its effects on human breast cancer cells. The compound exhibited significant cytotoxic effects, with a reported half-maximal inhibitory concentration (IC50) of 18 µM . This finding suggests a potential for this chemical structure in oncology research, specifically through mechanisms that may involve the induction of apoptosis .
In studies of structurally related compounds, a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines were assessed for their anticancer potency across five different cancer cell lines. These compounds demonstrated notable activities, particularly in the H1975 non-small-cell lung cancer cell line, with IC50 values ranging from 2.29 to 22.89 μM researchgate.net. Certain derivatives within this series also showed lower cytotoxicity to normal lung cells compared to the established drug gefitinib (B1684475) researchgate.net. Conversely, another study on a different class of related compounds, indazole-sulfonamides, found that they did not have a significant cytotoxic impact on either A-549 (human lung carcinoma) or MCF-7 (human breast adenocarcinoma) cell lines mdpi.com.
These findings highlight that while the core indazole-piperidine scaffold is present in compounds with cytotoxic potential, the specific substitutions on both the indazole and piperidine (B6355638) rings play a crucial role in the magnitude and cell-line specificity of the cytotoxic effects.
Interactive Data Table: Cytotoxicity of Indazole Derivatives
| Compound Class | Cell Line | IC50 Value (µM) | Finding | Source |
| This compound HCl | Human Breast Cancer | 18 | Significant cytotoxic effects observed. | |
| Indazolyl-substituted piperidin-4-yl-aminopyrimidines | H1975 (Lung Cancer) | 2.29 - 22.89 | Excellent activities, with some derivatives showing lower cytotoxicity in normal cells than gefitinib. | researchgate.net |
| Indazole-sulfonamides | A-549 (Lung), MCF-7 (Breast) | Not significant | No major impact on the viability of these cancer cell lines. | mdpi.com |
Mutagenicity Studies (e.g., Ames Assay)
Mutagenicity testing, such as the Ames assay, is a critical step in toxicological assessment to determine if a chemical can cause genetic mutations. The Ames test utilizes specific strains of bacteria (e.g., Salmonella typhimurium) that have lost the ability to synthesize an essential amino acid, histidine libretexts.org. The test measures the rate at which the compound causes a reversion back to a state where the bacteria can produce their own histidine, which is indicative of mutagenic potential libretexts.org. Often, a liver extract is included to see if metabolic processes turn the compound into a mutagen libretexts.org.
Interestingly, the study found that the metabolic cleavage and elimination of the indazole ring from the parent molecule appeared to be a key factor in causing mutagenicity for other tested analogues acs.org. For instance, the cleaved core motif, 3-piperazinyl indazole, was identified as a promutagen (a substance that becomes mutagenic after metabolic activation) acs.org. This suggests that the stability of the bond between the indazole ring and the rest of the molecule is a critical determinant of mutagenic potential acs.org.
Interactive Data Table: Ames Test Results for Indazole Analogs
| Compound | Salmonella typhimurium Strain | Metabolic Activation | Result | Source |
| 6-chloro-5-{3-[4-(1H-indazol-3-yl)-piperidin-1-yl]-propyl}-3,3-dimethyl-1,3-dihydro-indol-2-one | TA98 | With and Without | Not Mutagenic | acs.org |
| 3-piperazinyl indazole (cleaved motif) | TA98 | With | Promutagen | acs.org |
Neurotoxicity Studies
Neurotoxicity studies assess the potential for a substance to cause adverse effects on the nervous system. Research into indazole derivatives has revealed varied effects, with some compounds showing potential neurotoxic effects while others are being investigated for neuroprotective properties.
A report compiling data on chemicals tested for neurotoxic effects listed an indazole derivative, 1-benzyl-3(3-(dimethylamino)propoxy)-1H-indazole epa.gov. In animal studies, this specific compound was observed to cause ataxia and convulsions in mice at doses near the lethal dose (LD50) epa.gov.
In contrast, other research programs are exploring different derivatives of this compound for their therapeutic potential in treating neurological conditions. For example, a patent for novel heterocyclic compounds describes the use of 6-[4-(1H-Indazol-3-yl)piperidine-1-carbonyl]-4H-1,4-benzoxazin-3-one, a derivative of the target compound, as a monoacylglycerol lipase (B570770) (MAGL) inhibitor googleapis.com. The inhibition of MAGL is being investigated as a therapeutic strategy for conditions such as multiple sclerosis, Alzheimer's disease, Parkinson's disease, and for providing neuroprotection against stroke and traumatic brain injury googleapis.com. This suggests that certain modifications of the this compound scaffold could yield neuroprotective rather than neurotoxic effects.
These contrasting findings underscore the importance of specific structural features in determining the neurological effects of indazole-based compounds.
Considerations for Off-Target Effects
Off-target effects occur when a drug interacts with proteins other than its intended target, which can lead to unintended biological consequences. For indazole-piperidine compounds, key off-target considerations include interactions with ion channels and metabolic enzymes.
One significant area of concern is the potential for interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to serious cardiac arrhythmias. A study on indazole-based inhibitors of Glycogen Synthase Kinase-3 (GSK-3) rationalized that the basicity of the piperidine nitrogen, in combination with the lipophilicity of other parts of the molecule, was likely responsible for interactions with the hERG channel nih.gov. By modifying the structure to include more polar groups and reduce the basicity, researchers were able to improve the hERG safety margins significantly, with some analogs showing an IC50 greater than 40 μM for hERG inhibition nih.gov.
Another important consideration is the inhibition of Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. A study on indazole piperidine inhibitors of ROCK-II, a kinase protein, found that many of the tested analogs were modest to potent inhibitors of CYP3A4 researchgate.net. This can be an undesirable property as it may lead to drug-drug interactions.
Furthermore, the indazole scaffold has been used to develop ligands for various receptors. For instance, different indazole derivatives have been identified as potent and selective antagonists for the 5-HT4 serotonin (B10506) receptor, indicating that this receptor family could be a potential off-target for related structures researchgate.net.
These studies collectively indicate that while the this compound scaffold is a versatile base for drug design, careful structural modifications are necessary to mitigate potential off-target effects on channels like hERG, enzymes like CYP3A4, and various G-protein coupled receptors.
Preclinical Development and Translational Research
In Vivo Efficacy Studies in Disease Models
Derivatives of 1-(Piperidin-4-yl)-1H-indazole have been evaluated in a variety of preclinical disease models, demonstrating potential therapeutic utility across different pathological conditions. These studies are crucial for establishing proof-of-concept and understanding the therapeutic window of these compounds.
Mood Disorders:
A notable area of investigation for this scaffold is in the treatment of mood disorders. Specifically, N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides, which are derivatives of this compound, have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in the pathophysiology of bipolar disorder. acs.org In a mouse model of mania, a lead compound from this series demonstrated significant efficacy, highlighting the potential of this scaffold for developing novel treatments for mood disorders. acs.orgresearchgate.net The encouraging in vivo pharmacokinetic profile and brain exposure of these derivatives further support their development for central nervous system (CNS) indications. acs.org
Oncology:
The this compound scaffold has served as a foundation for the development of anticancer agents. Derivatives have been explored as inhibitors of various cancer-related targets.
PARP Inhibition: Certain derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair that is a validated target in oncology.
ROCK-II Inhibition: The compound has also been studied as a scaffold for Rho-associated protein kinase (ROCK-II) inhibitors, which have implications in cancer and other diseases.
General Anticancer Activity: Indazole derivatives have shown moderate anticancer activity against cell lines such as HCT-116 and MDA-MB-231. mdpi.com Furthermore, indazolyl-substituted piperidin-4-yl-aminopyrimidines have exhibited excellent anticancer activities in H1975 cells. researchgate.net
Cardiovascular Diseases:
Indazole derivatives have shown promise in preclinical models of cardiovascular diseases. nih.gov For instance, some derivatives have been investigated for their effects on cardiovascular biomarkers related to oxidative stress. nih.gov
Table 1: Summary of In Vivo Efficacy Studies for this compound Derivatives
| Derivative Class | Therapeutic Area | Disease Model | Key Findings |
| N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides | Mood Disorders | Mouse model of mania | Demonstrated efficacy, good plasma PK and brain exposure. acs.org |
| Indazole-based PARP inhibitors | Oncology | In vitro cancer cell lines | Showed inhibitory activity against PARP. |
| Indazole-based ROCK-II inhibitors | Oncology/Other | Not specified | Investigated as potential ROCK-II inhibitors. |
| Indazolyl-substituted piperidin-4-yl-aminopyrimidines | Oncology | H1975 cancer cell line | Exhibited excellent anticancer activity. researchgate.net |
| General Indazole Derivatives | Cardiovascular Diseases | Not specified | Showed potential beneficial effects against cardiovascular pathologies. nih.gov |
Pharmacodynamic Biomarker Identification
The identification of pharmacodynamic (PD) biomarkers is essential for the clinical development of any new therapeutic agent. These biomarkers provide evidence of target engagement and can help in dose selection and patient stratification. For derivatives of this compound, the identification of PD biomarkers is closely linked to their mechanism of action.
For derivatives acting as kinase inhibitors, such as the GSK-3β inhibitors, downstream signaling molecules are primary candidates for PD biomarkers. For example, in the context of GSK-3β inhibition, the phosphorylation status of downstream substrates could serve as a biomarker of drug activity in both preclinical models and clinical trials. acs.orgnih.gov
In oncology, where derivatives target enzymes like PARP or various kinases, biomarkers of DNA damage response or inhibition of specific signaling pathways would be relevant. nih.gov For instance, for a PARP inhibitor, measuring levels of PARP activity or downstream markers of DNA repair in tumor biopsies could serve as a PD biomarker.
A review of indazole derivatives in cardiovascular diseases suggests that biomarkers related to oxidative stress, such as levels of reactive oxygen species (ROS), homocysteine, and dimethylarginine, could be modulated by these compounds and serve as PD markers. nih.gov
Formulation Development Considerations
The physicochemical properties of this compound and its derivatives influence their formulation development. The piperidine (B6355638) ring can enhance conformational flexibility and bioavailability. The hydrochloride salt form of the parent compound is noted to improve aqueous solubility, a critical factor for pharmacokinetics.
General strategies for formulating indazole-based compounds include:
Salt Formation: Creating pharmaceutically acceptable salts (e.g., hydrochloride, maleate, succinate) can improve solubility and stability. google.com
Solid- or Gel-Phase Carriers: The use of excipients like calcium carbonate, starches, cellulose (B213188) derivatives, and polymers such as polyethylene (B3416737) glycols can aid in the formulation of solid dosage forms. google.com
Depot Preparations: For long-acting formulations, depot preparations administered via subcutaneous or intramuscular injection can be considered. This may involve formulating the compound with polymeric or hydrophobic materials. google.com
Solubilizing Agents: For compounds with low aqueous solubility, the use of solubilizing agents or advanced formulation techniques like nanoemulsions or liposomes could be explored to enhance bioavailability.
Clinical Trial Design and Future Directions
While there are no publicly disclosed clinical trials specifically for "this compound," the preclinical data on its derivatives suggest potential pathways for future clinical development. At least 43 indazole-based therapeutic agents are reported to be in clinical application or trials for various diseases. researchgate.netmdpi.commdpi.com
Future clinical trials for derivatives of this compound would likely be designed based on their specific therapeutic target and indication.
For Mood Disorders: A clinical trial for a GSK-3β inhibitor derivative could involve patients with bipolar disorder, with endpoints focused on mood stabilization. The design might include adaptive elements to optimize dosing based on early biomarker data.
For Oncology: Clinical trials for kinase or PARP inhibitor derivatives would likely follow established paradigms in oncology drug development. This would involve Phase I dose-escalation studies in patients with advanced solid tumors to determine safety and the recommended Phase II dose, followed by Phase II studies in specific tumor types predicted to be sensitive to the drug's mechanism of action. Biomarker-driven enrichment strategies could be employed to select patients most likely to respond.
For Cardiovascular Diseases: For a derivative targeting cardiovascular pathologies, clinical trials might investigate its effects on relevant biomarkers and clinical outcomes in patients with conditions like heart failure or hypertension.
The diverse biological activities demonstrated by the derivatives of this compound underscore the potential of this scaffold. researchgate.netnih.gov Future research should focus on identifying the most promising derivatives and advancing them through rigorous preclinical and clinical development, with a strong emphasis on biomarker strategies to guide their path to potentially becoming novel therapeutics.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 1-(Piperidin-4-yl)-1H-indazole for initial pharmacological testing?
- Methodological Answer : The synthesis of this compound derivatives often involves multi-step reactions, including nucleophilic substitution, cyclization, and purification via recrystallization. For example, piperidinyl heterocycles are typically synthesized under reflux conditions using HBr/acetic acid to facilitate ring closure, as demonstrated in piperidinyl-benzimidazole analogs . Large-scale production protocols for structurally related indazole derivatives emphasize solvent selection (e.g., acetonitrile or DMF) and temperature control to minimize side reactions and improve yield . Post-synthesis purification via column chromatography or crystallization in ethanol/water mixtures is critical for isolating high-purity intermediates .
Q. What characterization techniques are critical for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer : Key techniques include:
- 1H/13C-NMR : To verify piperidinyl and indazole ring connectivity and substituent positions. For example, piperidinyl protons typically appear as multiplet signals between δ 2.5–3.5 ppm, while indazole aromatic protons resonate at δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Elemental Analysis (CHN) : Validates stoichiometric purity, with deviations >0.4% indicating impurities .
Q. What in vitro models are appropriate for preliminary evaluation of this compound's 5-HT4 receptor binding affinity?
- Methodological Answer : Radioligand displacement assays using [3H]GR113808 or [3H]BIMU-8 in transfected HEK-293 cells or rat hippocampal membranes are standard. Competitive binding curves (IC50) should be normalized to reference agonists (e.g., cisapride) under controlled pH (7.4) and temperature (25°C) . Synaptosomal membrane preparations from rodent brains can further validate target engagement in native tissue .
Advanced Research Questions
Q. How can conflicting in vitro versus in vivo efficacy data for this compound as a 5-HT4 agonist be systematically analyzed?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier permeability) or metabolic instability. To resolve this:
- Pharmacokinetic Profiling : Assess plasma half-life (t1/2) and brain-to-plasma ratio in rodent models using LC-MS/MS .
- Metabolite Identification : Use hepatic microsomal assays (e.g., human CYP3A4) to identify oxidation or N-dealkylation byproducts that may reduce efficacy .
- Dose-Response in Behavioral Models : Compare cognitive improvement in Morris water maze (Alzheimer’s models) with in vitro binding data to correlate target engagement .
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives targeting neurological receptors?
- Methodological Answer :
- Substituent Screening : Introduce halogens (e.g., fluorine at C5) or methyl groups to the indazole ring to modulate lipophilicity and receptor affinity. Fluorinated analogs (e.g., 5-fluoro derivatives) show enhanced blood-brain barrier penetration in pharmacokinetic studies .
- Piperidine Ring Modifications : Replace piperidine with azepane or introduce N-alkyl chains (e.g., methoxypropyl) to explore steric and electronic effects on 5-HT4 binding .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in the 5-HT4 receptor’s transmembrane domain, focusing on hydrogen bonding with Ser130 and hydrophobic interactions with Phe127 .
Q. How should researchers address discrepancies in reported IC50 values of this compound across different receptor binding studies?
- Methodological Answer : Variations in IC50 may stem from:
- Assay Conditions : Differences in buffer composition (e.g., Mg2+ concentration) or incubation time can alter ligand-receptor equilibria. Standardize protocols using reference compounds (e.g., prucalopride) .
- Receptor Isoforms : Human 5-HT4(a) vs. 5-HT4(b) splice variants exhibit distinct ligand affinity; validate isoform-specific expression in cell lines .
- Data Normalization : Express results as Ki values using the Cheng-Prusoff equation to account for radioligand concentration differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
